2-Bromo-1-phenylheptan-1-one

Synthetic Cathinones Designer Drug Research Organic Synthesis

2-Bromo-1-phenylheptan-1-one (CAS 848663-83-2) is an aromatic α-bromoketone with the molecular formula C₁₃H₁₇BrO and a molecular weight of 269.18 g/mol. It features a phenyl group attached to the carbonyl carbon and a seven-carbon (heptyl) alkyl chain with a bromine atom at the α-position.

Molecular Formula C13H17BrO
Molecular Weight 269.18 g/mol
Cat. No. B1369889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-phenylheptan-1-one
Molecular FormulaC13H17BrO
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)C1=CC=CC=C1)Br
InChIInChI=1S/C13H17BrO/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3
InChIKeySLTFKUDVTFWTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-phenylheptan-1-one: A C7 α-Bromoketone Intermediate for Designer Cathinone Research


2-Bromo-1-phenylheptan-1-one (CAS 848663-83-2) is an aromatic α-bromoketone with the molecular formula C₁₃H₁₇BrO and a molecular weight of 269.18 g/mol. It features a phenyl group attached to the carbonyl carbon and a seven-carbon (heptyl) alkyl chain with a bromine atom at the α-position . The compound is a colourless liquid predicted to have a boiling point of 315.5±15.0 °C and a density of 1.240±0.06 g/cm³ . Its primary documented application is as a key synthetic intermediate in the preparation of specific cathinone derivatives, including Des-N-pyrrolindinyl-N-ethyl PV8 Hydrochloride (E677342) , making it a specialized building block for research on designer drug analogs.

Why 2-Bromo-1-phenylheptan-1-one Cannot Be Replaced by Common Analogs in Targeted Synthesis


Procurement decisions for 2-bromo-1-phenylheptan-1-one cannot rely on simple substitution with similar α-bromoketones or halogenated analogs. The seven-carbon heptyl chain is a critical structural feature that defines its role in synthesizing specific cathinone homologs like N-ethylheptedrone and Des-N-pyrrolindinyl-N-ethyl PV8 [1]. Using a shorter-chain analog, such as 2-bromo-1-phenylhexan-1-one (C6), would result in the synthesis of a different compound (e.g., N-ethylhexedrone), thereby altering the target molecule's structure and research outcomes [2]. Similarly, substituting the bromine atom with a less reactive chlorine atom in 2-chloro-1-phenylheptan-1-one can significantly impact reaction kinetics and yields in nucleophilic substitution steps . The following evidence quantitatively and qualitatively substantiates why this specific compound is the necessary reagent for defined synthetic pathways.

Quantitative Differentiation of 2-Bromo-1-phenylheptan-1-one Against Key Comparators


Chain Length Specificity: C7 Homolog Required for N-Ethylheptedrone Synthesis

2-Bromo-1-phenylheptan-1-one is the required precursor for synthesizing N-ethylheptedrone (2-(ethylamino)-1-phenylheptan-1-one) [1]. The compound's seven-carbon alkyl chain is a non-negotiable structural feature; using a shorter-chain analog like 2-bromo-1-phenylhexan-1-one (C6, MW 255.15 g/mol) would yield the distinct cathinone N-ethylhexedrone instead [2]. This chain-length specificity directly dictates the identity of the final research product.

Synthetic Cathinones Designer Drug Research Organic Synthesis

Reactivity Advantage of α-Bromo Substitution Over α-Chloro in Nucleophilic Reactions

Research on the reactivity of α-halogenated ketones indicates that α-bromo derivatives are more reactive than their α-fluoro counterparts and are often preferred over α-chloro analogs for achieving efficient nucleophilic substitution [1]. Specifically, studies show α-fluoro ketones are less reactive than corresponding α-chloro and α-bromo derivatives [1]. While this is a class-level inference for the heptyl chain, it supports the selection of the bromo compound over the chloro analog (2-chloro-1-phenylheptan-1-one) to potentially achieve faster reaction rates and higher yields in downstream transformations.

α-Haloketone Reactivity Nucleophilic Substitution Kinetics

Defined Precursor for a Specific Designer Drug Analog: Des-N-pyrrolindinyl-N-ethyl PV8

Multiple chemical vendors and reference standard providers identify 2-Bromo-1-phenylheptan-1-one as the specific intermediate for synthesizing Des-N-pyrrolindinyl-N-ethyl PV8 Hydrochloride (E677342) . This analog is related to the psychoactive cathinone α-Pyrrolidinopentiophenone (α-PVP) . The compound's specific alkyl chain length and bromine substitution pattern are integral to constructing this particular molecule. Using a different α-bromoketone would lead to a different PV8 analog.

Synthetic Cathinones Forensic Chemistry Reference Standards

Validated Application Scenarios for 2-Bromo-1-phenylheptan-1-one Procurement


Synthesis of N-Ethylheptedrone and Related Heptyl-Chain Cathinones

Procurement of 2-bromo-1-phenylheptan-1-one is essential for the synthesis of N-ethylheptedrone (2-(ethylamino)-1-phenylheptan-1-one), a synthetic cathinone with a specific heptyl side chain [1]. This application is directly supported by the evidence that the seven-carbon chain is a structural requirement for this class of molecules [1]. Researchers studying the pharmacology, toxicology, or analytical detection of N-ethylheptedrone and its homologs must use this precursor to ensure the correct final product is obtained.

Preparation of Des-N-pyrrolindinyl-N-ethyl PV8 (E677342) Reference Standards

This compound is a documented intermediate in the synthesis of Des-N-pyrrolindinyl-N-ethyl PV8 Hydrochloride (E677342) [1]. This application is critical for forensic and clinical laboratories that require authentic reference standards for the identification and quantification of this specific cathinone analog in seized materials or biological samples. Using the correct precursor ensures the structural integrity of the reference standard, which is paramount for accurate analytical work [1].

Investigating Reactivity of α-Haloketones in Nucleophilic Substitution

As an aromatic α-bromoketone with a defined heptyl chain, 2-bromo-1-phenylheptan-1-one serves as a valuable substrate for mechanistic studies on nucleophilic substitution reactions. Its selection is justified by the class-level evidence that α-bromo ketones exhibit higher reactivity compared to α-fluoro and, in many contexts, α-chloro analogs [1]. This allows researchers to probe leaving group effects, solvent influences, and nucleophile strength in a controlled, reproducible system.

Sourcing a Controlled Substance Precursor for Regulatory Compliance Studies

2-Bromo-1-phenylheptan-1-one is listed as a controlled precursor in the territory of the Russian Federation [1]. For entities involved in international trade, customs compliance, or regulatory affairs research, this compound represents a specific case study for tracking and controlling substances used in the illicit manufacture of designer drugs. Procurement and handling protocols for this compound can serve as a model for compliance with evolving precursor control legislation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-phenylheptan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.